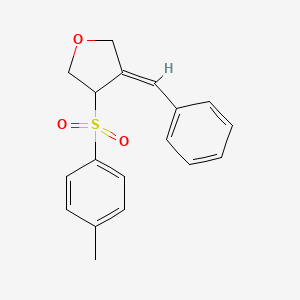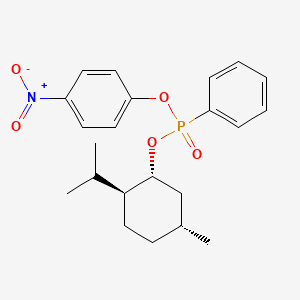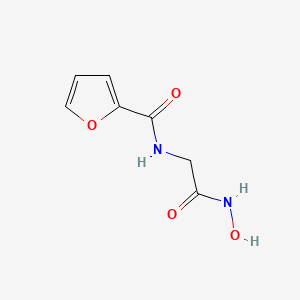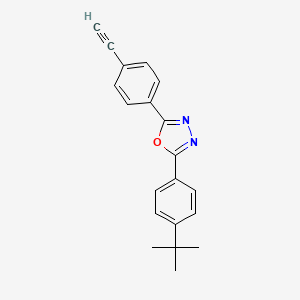![molecular formula C17H11NO4 B15210668 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one CAS No. 6286-57-3](/img/structure/B15210668.png)
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, a phenyl group, and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with a suitable hydrazine derivative, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of solvents such as acetone, ethyl acetate (EtOAc), and ethanol (EtOH), and may involve heating and the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly techniques, such as the use of water bath sonicators, can be applied to optimize the synthesis process. These methods aim to minimize waste and reduce the environmental impact of chemical production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of sensors and other analytical tools for detecting heavy metal ions
Mécanisme D'action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives and isoxazole-containing molecules. Examples include:
Benzo[d][1,3]dioxole carbaldehyde: A precursor in the synthesis of various benzo[d][1,3]dioxole derivatives.
Isoxazole derivatives: Compounds containing the isoxazole ring, which are known for their diverse biological activities.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one is unique due to its specific combination of structural motifs, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6286-57-3 |
|---|---|
Formule moléculaire |
C17H11NO4 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H11NO4/c19-17-13(16(18-22-17)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)21-10-20-14/h1-9H,10H2/b13-8- |
Clé InChI |
HXPYADVNHOGEER-JYRVWZFOSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


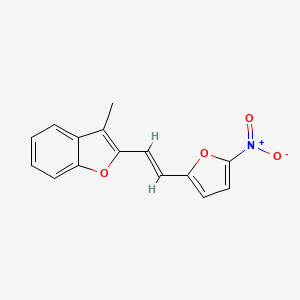
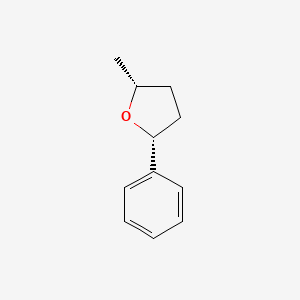
![4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B15210598.png)

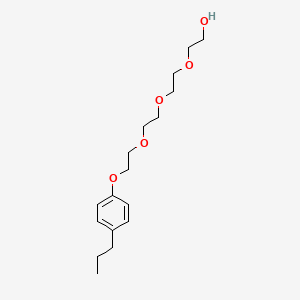
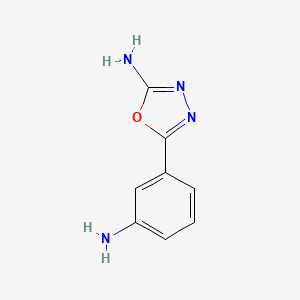
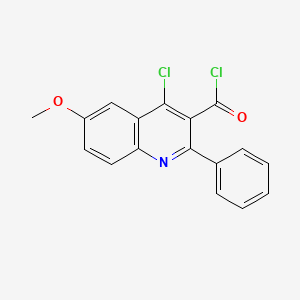
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)

